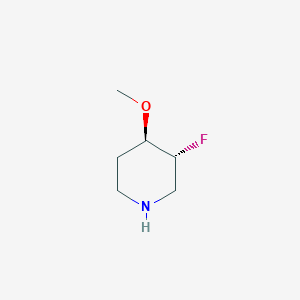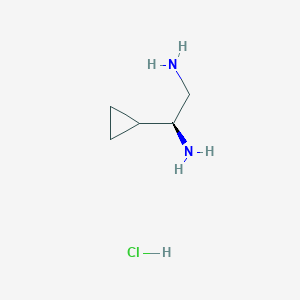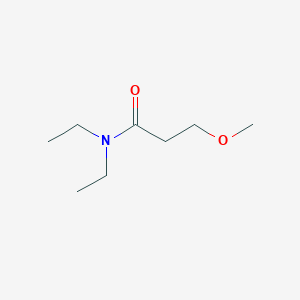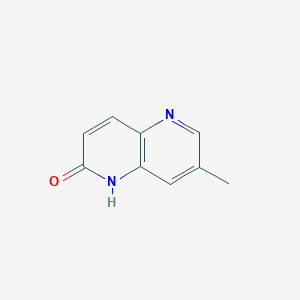![molecular formula C6H13ClN2 B11922562 2-Methyl-2,5-diazabicyclo[2.2.1]heptane hydrochloride](/img/structure/B11922562.png)
2-Methyl-2,5-diazabicyclo[2.2.1]heptane hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-2,5-diazabicyclo[221]heptane hydrochloride is a bicyclic organic compound with the molecular formula C6H13ClN2 It is known for its unique structure, which includes a bicyclic ring system with nitrogen atoms at the bridgehead positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2,5-diazabicyclo[2.2.1]heptane hydrochloride typically involves the reaction of 2,5-diazabicyclo[2.2.1]heptane with methylating agents under controlled conditions. One common method includes the use of methyl iodide or methyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions are carefully monitored, and purification steps such as recrystallization or chromatography are employed to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-2,5-diazabicyclo[2.2.1]heptane hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of nitrogen atoms.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products.
Cyclization Reactions: It can form cyclic structures through intramolecular reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides and bases like sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various alkylated derivatives, while oxidation and reduction can yield different oxidized or reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
2-Methyl-2,5-diazabicyclo[2.2.1]heptane hydrochloride has several applications in scientific research:
Organic Synthesis: It serves as a valuable building block in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting the central nervous system.
Catalysis: It acts as a ligand in catalytic reactions, facilitating enantioselective transformations.
Material Science: The compound is incorporated into metal-organic frameworks (MOFs) for applications in gas storage and separation.
Wirkmechanismus
The mechanism of action of 2-Methyl-2,5-diazabicyclo[2.2.1]heptane hydrochloride involves its interaction with molecular targets through its nitrogen atoms. These interactions can influence receptor binding and pharmacokinetics, making it a useful scaffold in drug development. The compound’s rigid bicyclic structure provides stereochemical control during reactions, enhancing its effectiveness in various applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Diazabicyclo[2.2.1]heptane: A closely related compound with similar structural features but without the methyl group.
2,7-Diazabicyclo[2.2.1]heptane: Another bicyclic compound with nitrogen atoms at different positions.
Uniqueness
2-Methyl-2,5-diazabicyclo[2.2.1]heptane hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its methyl group enhances its nucleophilicity and stability, making it more versatile in synthetic applications compared to its analogs .
Eigenschaften
Molekularformel |
C6H13ClN2 |
|---|---|
Molekulargewicht |
148.63 g/mol |
IUPAC-Name |
2-methyl-2,5-diazabicyclo[2.2.1]heptane;hydrochloride |
InChI |
InChI=1S/C6H12N2.ClH/c1-8-4-5-2-6(8)3-7-5;/h5-7H,2-4H2,1H3;1H |
InChI-Schlüssel |
XCLCKFCUXSBGMO-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CC2CC1CN2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Oxa-6-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B11922491.png)






![7-Methyloxazolo[4,5-c]pyridine](/img/structure/B11922520.png)
![3-Methylimidazo[1,5-a]pyridin-1-amine](/img/structure/B11922526.png)

![2-Methyloctahydropyrrolo[1,2-a]pyrimidine](/img/structure/B11922538.png)


